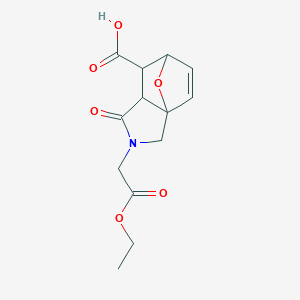

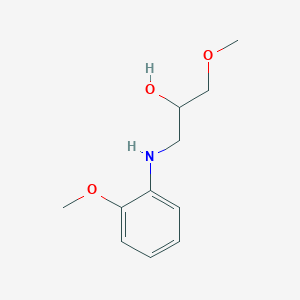

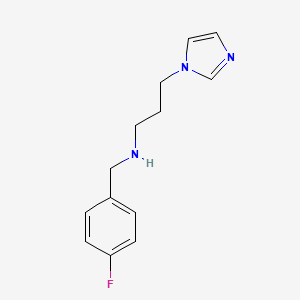

![molecular formula C13H17NO6S B1306410 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid CAS No. 1396965-93-7](/img/structure/B1306410.png)

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted benzenes with other reagents to form complex structures. For example, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole is achieved by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N, N-bis(dimethylamino)dimethylsilane, yielding the product in 68 and 96% respectively . This suggests that the synthesis of the compound may also involve a sulfonamide precursor and a suitable reagent to introduce the butyric acid moiety.

Molecular Structure Analysis

The molecular structure of related compounds is determined using spectroscopic methods such as NMR and IR, and confirmed by X-ray diffraction . These techniques could similarly be applied to determine the structure of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid. The presence of the benzo[1,4]dioxine moiety suggests a bicyclic structure which could influence the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of rings and the introduction of sulfonyl groups. For instance, the synthesis of 4,5-Dihydro-1H-2,5-benzoxazocine-1,6(3H)-diones from 1,2-cyclic sulfamidates involves protection and deprotection steps, followed by cyclization to yield the desired products . This indicates that the compound may also undergo similar cyclization reactions and may require careful selection of protecting groups to achieve the desired structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid are not directly provided, the properties of similar compounds can offer some predictions. For example, the crystal structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole shows intermolecular interactions such as short O⋯H-C contacts . This suggests that the compound may also exhibit specific intermolecular interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex molecules containing elements similar to 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid provide insights into their potential applications in scientific research. For example, compounds synthesized through the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene have been characterized and analyzed for their structural properties and interactions with metal centers, revealing their potential in coordination chemistry and electrochemical applications (Bermejo et al., 2000), (Sousa et al., 2001).

Reactions and Derivatives

The study of reactions involving acetylenecarboxylic acid and amines, resulting in hydrolysis products, contributes to understanding the chemical behavior and potential applications of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid and its derivatives in synthesizing novel compounds (Iwanami et al., 1964).

Enantioselective Receptors

The creation of enantioselective receptors for sulfonylamino acids showcases the application of compounds with structural similarities to 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid in chiral recognition and separation processes, highlighting their potential in pharmaceutical and chemical research (Oliva et al., 2004).

Antimicrobial Activity

Research into the antimicrobial activity of derivatives of similar compounds reveals their potential applications in developing new antibacterial and antifungal agents. Studies on the synthesis and evaluation of antibacterial activity of 1, 4-benzoxazine analogues, for instance, provide valuable data on their efficacy against various bacterial strains, suggesting the importance of such compounds in medicinal chemistry and drug development (Kadian et al., 2012).

Safety And Hazards

properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6S/c1-8(2)12(13(15)16)14-21(17,18)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTAGPDKOCKSRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901206462 |

Source

|

| Record name | Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid | |

CAS RN |

1396965-93-7 |

Source

|

| Record name | Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396965-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valine, N-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901206462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

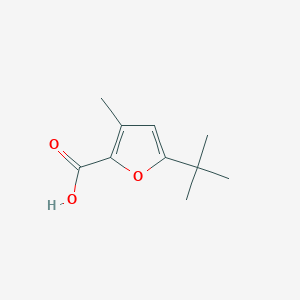

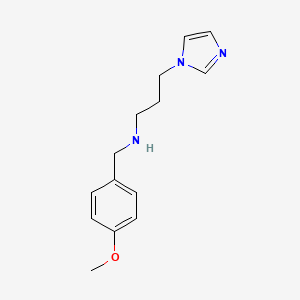

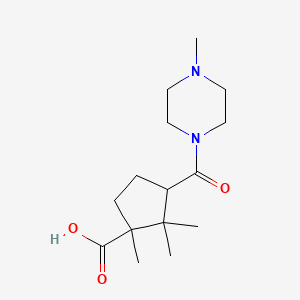

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)